An In-depth Technical Guide to Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-: Physicochemical Properties, Reactivity, and Synthesis
An In-depth Technical Guide to Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-: Physicochemical Properties, Reactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of a unique molecule at the intersection of strained ring chemistry and fluorine chemistry: Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-.
Due to the limited availability of direct experimental data for this specific derivative, this guide will establish a detailed profile of the parent compound, Cyclopropanecarboxaldehyde. Subsequently, it will extrapolate the physicochemical properties, reactivity, and potential synthetic pathways for the 2-(trifluoromethyl) analog based on established principles of fluorine chemistry.
Part 1: The Parent Moiety: Cyclopropanecarboxaldehyde
Cyclopropanecarboxaldehyde is a colorless liquid with a pungent odor, characterized by a strained three-membered ring attached to a carbonyl group.[3] This combination of a high-energy ring and a reactive aldehyde functional group makes it a versatile intermediate in organic synthesis.[3][4]
Physicochemical and Spectroscopic Properties of Cyclopropanecarboxaldehyde
A summary of the key physical and spectroscopic data for Cyclopropanecarboxaldehyde is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C4H6O | [4][5][6] |
| Molecular Weight | 70.09 g/mol | [4][5][6] |
| Boiling Point | 98-101 °C | [4][6][7] |
| Density | 0.938 g/mL at 25 °C | [4][6][7] |
| Refractive Index (n20/D) | 1.4298 | [4][6][7] |
| Solubility | Soluble in water and organic solvents.[3][4][7] | |
| 1H NMR (CCl4) | δ: 8.93 (d, 1H), 1.5-2.2 (m, 1H), 1.02-1.75 (m, 4H) | [8] |
| IR (CCl4) | Carbonyl absorption at 1730 cm⁻¹ | [8] |
| Mass Spectrum | Key fragments (m/z): 41, 39, 42 | [5][9] |
Chemical Reactivity of Cyclopropanecarboxaldehyde
The reactivity of Cyclopropanecarboxaldehyde is dominated by two key features: the electrophilic nature of the aldehyde and the inherent strain of the cyclopropane ring.
-
Reactions at the Carbonyl Group: The aldehyde functionality readily undergoes nucleophilic attack. It reacts with Grignard and organolithium reagents to form secondary alcohols.[4][7] These alcohols can then undergo ring-opening reactions in the presence of acids like HBr to yield homoallylic bromides.[7]
-
Cycloaddition Reactions: Cyclopropanecarboxaldehyde is a valuable precursor in cycloaddition reactions. For instance, it is used in the synthesis of chiral spiro-fused cyclopentenes through a palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition.[7]
-
Conformational Isomerism: Cyclopropanecarboxaldehyde exists as a mixture of cis and trans conformers, with the trans rotamer being thermodynamically preferred in the liquid phase.[10]
Part 2: The Target Molecule: Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-
Predicted Physicochemical Properties
The introduction of a trifluoromethyl group is expected to significantly alter the physical properties of the parent molecule.
| Property | Predicted Effect of 2-(trifluoromethyl) Substitution | Rationale |
| Molecular Weight | Increased to approximately 138.08 g/mol | Addition of a CF3 group. |
| Boiling Point | Significantly higher than the parent compound | Increased molecular weight and polarity. |
| Density | Higher than the parent compound | The high mass of fluorine atoms. |
| Lipophilicity (LogP) | Increased | The CF3 group is highly lipophilic.[1] |
| Acidity of α-proton | Increased | The strong electron-withdrawing nature of the CF3 group will acidify the proton at the 2-position of the cyclopropane ring.[1] |
Predicted Chemical Reactivity
The potent electron-withdrawing nature of the trifluoromethyl group is anticipated to have a profound impact on the reactivity of both the aldehyde and the cyclopropane ring.[1][11]
-
Enhanced Electrophilicity of the Carbonyl Group: The -CF3 group will strongly withdraw electron density from the cyclopropane ring and, by extension, from the carbonyl carbon.[1][12] This will make the aldehyde in Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- significantly more electrophilic and therefore more reactive towards nucleophiles compared to the parent compound.[11][12]
-
Influence on Cyclopropane Ring Stability: The trifluoromethyl group can affect the stability of the cyclopropane ring. While the C-F bonds themselves are very strong, the electron-withdrawing nature of the CF3 group can influence the bond strengths within the strained ring.[2] Ring-opening reactions, particularly those initiated by nucleophilic attack, may be influenced by the presence of this substituent.[13]
Part 3: Potential Synthetic Pathways
The synthesis of Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- is not explicitly described in the literature. However, several established methods for the synthesis of trifluoromethyl-substituted cyclopropanes can be adapted.
Method 1: Cyclopropanation of a Trifluoromethyl-Containing Alkene
A common strategy for forming trifluoromethylated cyclopropanes is the reaction of an alkene with a carbene or carbene equivalent.[14][15]
Workflow:
Caption: Synthetic route via cyclopropanation.
Protocol:
-
Preparation of α-(Trifluoromethyl)acrolein: This starting material could potentially be synthesized from trifluoroacetaldehyde or other suitable precursors.
-
Cyclopropanation: The α-(trifluoromethyl)acrolein would then be subjected to a cyclopropanation reaction. This could involve the use of diazomethane, although safer alternatives such as sulfonium ylides are often preferred.[16] Metal-catalyzed reactions, for instance with rhodium or copper catalysts, are also highly effective for such transformations.[14]
Method 2: Deoxyfluorination of a Cyclopropanecarboxylic Acid Derivative
A robust and scalable method for introducing a trifluoromethyl group is the deoxyfluorination of a carboxylic acid using reagents like sulfur tetrafluoride (SF4).[17][18][19]
Workflow:
Caption: Synthetic route via deoxyfluorination.
Protocol:
-
Synthesis of the Precursor: The key starting material, 2-formylcyclopropane-1-carboxylic acid, would need to be synthesized. This could potentially be achieved through a multi-step sequence starting from commercially available cyclopropane derivatives.
-
Deoxyfluorination: The carboxylic acid would then be treated with sulfur tetrafluoride, often in the presence of a catalyst such as hydrogen fluoride, to convert the carboxylic acid group into a trifluoromethyl group.[17][18] This method has been successfully used for the multigram synthesis of other trifluoromethyl-substituted cyclopropanes.[17][18][19]
Part 4: Safety and Handling
Given the lack of specific data for Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)-, safety precautions should be based on the known hazards of the parent compound and the general risks associated with trifluoromethylated organic compounds.
-
Cyclopropanecarboxaldehyde: This compound is classified as a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[6][20][21][22] It should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (gloves, goggles, face shield).[6][20][21]
-
Trifluoromethylated Compounds: Many organofluorine compounds can be toxic and should be handled with care. The thermal decomposition of such compounds can release hazardous substances like hydrogen fluoride.
It is imperative to consult the Safety Data Sheet (SDS) for Cyclopropanecarboxaldehyde and to conduct a thorough risk assessment before handling either the parent compound or attempting the synthesis of its trifluoromethyl derivative.[20][21][22][23]
Conclusion
Cyclopropanecarboxaldehyde, 2-(trifluoromethyl)- represents a fascinating yet underexplored molecule with significant potential in medicinal chemistry and materials science. By understanding the properties of the parent cyclopropanecarboxaldehyde and the profound electronic effects of the trifluoromethyl group, researchers can anticipate its enhanced reactivity and unique physicochemical characteristics. The synthetic pathways outlined in this guide provide a strategic foundation for the future synthesis and exploration of this promising compound. As with any new chemical entity, a strong emphasis on safety and careful experimental design will be paramount in unlocking its full potential.
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